molecular formula C11H12ClN3O B8219090 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B8219090
M. Wt: 237.68 g/mol
InChI Key: ZBTFASFLCGEPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylic acid tert-butyl ester
  • 1H-Indole-3-carbaldehyde derivatives

Uniqueness

Compared to similar compounds, 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications .

Properties

IUPAC Name

2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-8(12)7-6(5-16)4-13-9(7)15-10/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTFASFLCGEPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=CN2)C=O)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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